2-Chloro-6,7-dimethoxyquinazoline
Description
2-Chloro-6,7-dimethoxyquinazoline (CAS 23680-84-4), also known as 4-amino-2-chloro-6,7-dimethoxyquinazoline, is a heterocyclic compound with the molecular formula C₁₀H₁₀ClN₃O₂ and a molecular weight of 239.66 g/mol . It is an off-white solid that decomposes near 280°C and serves as a critical intermediate in synthesizing cardiovascular drugs such as doxazosin and alfuzosin . Its structure features a quinazoline core with chlorine at position 2, methoxy groups at positions 6 and 7, and an amino group at position 4. This substitution pattern enables versatile reactivity for further functionalization .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6,7-dimethoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-14-8-3-6-5-12-10(11)13-7(6)4-9(8)15-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAYGSLXVNBIFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NC(=N2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365295 | |
| Record name | 2-chloro-6,7-dimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94644-47-0 | |
| Record name | 2-chloro-6,7-dimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6,7-dimethoxyquinazoline typically begins with commercially available 3,4-dimethoxybenzaldehyde. The synthetic route involves several key steps:
Oxidation: 3,4-dimethoxybenzaldehyde is oxidized to 3,4-dimethoxybenzoic acid using hydrogen peroxide.
Nitration: The benzoic acid is then nitrated using nitric acid to form 3,4-dimethoxynitrobenzene.
Reduction: The nitro group is reduced to an amine using iron powder and hydrochloric acid, yielding 3,4-dimethoxyaniline.
Carbamidation: The aniline undergoes carbamidation with triphosgene and cyanamide to form 3,4-dimethoxyphenyl cyanocarbamide.
Cyclization: The cyanocarbamide is cyclized using phosphorus pentachloride and phosphorus oxychloride to produce this compound
Industrial Production Methods: Industrial production methods focus on optimizing yield and reducing environmental impact. The process typically avoids the use of hazardous solvents and aims to minimize waste. For example, the chlorination step may use phosphorus oxychloride in a controlled environment to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6,7-dimethoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form azo dyes when diazotized and coupled with arylamine and phenolic compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride and amines are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Iron powder and hydrochloric acid for nitro group reduction.
Major Products:
Scientific Research Applications
Intermediate in Antihypertensive Agents
2-Chloro-6,7-dimethoxyquinazoline serves as a crucial intermediate in the synthesis of several antihypertensive agents. Notably, it is involved in the production of azole piperazine class drugs such as terazosin and doxazosin, which are primarily used to treat benign prostatic hyperplasia and hypertension. The global market for these medications has seen significant growth, with combined sales reaching approximately $1.36 billion in 1999 . The synthesis pathway typically involves multiple steps including nitration, reduction, and cyclization to achieve the final product .
Histone Deacetylase Inhibition
Recent studies have highlighted the compound's role as a selective inhibitor of histone deacetylases (HDACs), particularly HDAC3 and HDAC6. Such inhibitors are crucial in cancer therapy due to their ability to modulate gene expression and induce apoptosis in cancer cells. Research has shown that derivatives of this compound exhibit potent antiproliferative activities against various cancer cell lines, including breast cancer and hematological malignancies . The selectivity profile of these compounds suggests they may be effective in targeted cancer therapies.
Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted to optimize the pharmacological properties of this compound derivatives. Modifications at the C-4 position of the quinazoline ring have been explored to enhance binding affinity and selectivity for alpha-1 adrenergic receptors . These studies indicate that specific structural alterations can significantly impact the biological activity of the compounds.
Toxicological Profile
While exploring the therapeutic potential of this compound, it is essential to consider its toxicological profile. The compound has been associated with skin irritation and serious eye irritation upon exposure . Therefore, any therapeutic application must be accompanied by thorough safety assessments to mitigate these risks.
Anticancer Activity
A study investigating a series of this compound derivatives demonstrated their efficacy as dual HDAC inhibitors with significant anticancer properties. One particular derivative exhibited low nanomolar activity against HDAC3 while showing promising antiproliferative effects on breast cancer cell lines . This underscores the potential of these compounds in developing new cancer therapies.
Antihypertensive Activity
Another case study focused on synthesizing new derivatives based on this compound aimed at enhancing alpha-1 adrenergic receptor affinity. The results indicated that certain modifications led to compounds with high binding affinity (Ki values in the range of to ), demonstrating their potential as effective antihypertensive agents .
Data Summary Table
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Antihypertensive Agents | Terazosin, Doxazosin | Significant market presence; effective treatment for BPH |
| Cancer Therapy | HDAC3/HDAC6 Inhibitors | Potent antiproliferative effects; selective inhibition |
| Structure-Activity Studies | Alpha-1 Adrenergic Receptor Affinity | High binding affinity; modifications enhance efficacy |
Mechanism of Action
The mechanism of action of 2-chloro-6,7-dimethoxyquinazoline and its derivatives often involves inhibition of specific enzymes or receptors. For instance, some derivatives act as tyrosine kinase inhibitors, blocking the signaling pathways that promote cancer cell proliferation . The compound binds to the active site of the enzyme, preventing substrate access and subsequent phosphorylation events.
Comparison with Similar Compounds
2,4-Dichloro-6,7-dimethoxyquinazoline (CAS 27631-29-4)
- Molecular Formula : C₁₀H₈Cl₂N₂O₂
- Molecular Weight : 259.09 g/mol
- Key Differences: Reactivity: The presence of two chlorine atoms (positions 2 and 4) enhances electrophilicity, making it a preferred substrate for sequential nucleophilic substitutions. For example, the 4-chloro group is typically displaced first under mild conditions, followed by the 2-chloro group under microwave heating . Applications: Widely used as a precursor for synthesizing diaminoquinazolines, including 2-chloro-6,7-dimethoxyquinazolin-4-amine itself. It is also a key impurity (Impurity E) in doxazosin production . Physical Properties: Crystalline powder with higher thermal stability compared to the mono-chloro derivative .
Table 1: Physical and Chemical Properties Comparison
6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione (Impurity D, CAS 28888-44-0)
- Molecular Formula : C₁₀H₁₀N₂O₄
- Key Differences: Structure: Lacks chlorine and amino groups; instead, positions 2 and 4 are occupied by ketone oxygen atoms. Role: Identified as an impurity in doxazosin synthesis, highlighting the importance of controlling reaction conditions to avoid over-oxidation or hydrolysis .
4-Chloro-6-methoxyquinazoline Derivatives
Structure-Activity Relationships (SAR)
- Methoxy Groups : The 6,7-dimethoxy motif is critical for binding to enzymatic targets. In GLP inhibitors, these groups stabilize water-mediated interactions in the protein active site .
- Chlorine vs. Amino Groups: The 2-chloro substituent in 23680-84-4 allows regioselective modifications, while the 4-amino group enhances solubility and hydrogen-bonding capacity .
Biological Activity
2-Chloro-6,7-dimethoxyquinazoline is a compound that has garnered attention for its significant biological activities, particularly in the fields of oncology and infectious disease treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound (C10H9ClN2O3) features a quinazoline core with two methoxy groups and a chlorine atom at the 2-position. Its structural formula can be represented as follows:
1. Anticancer Activity
Research indicates that derivatives of quinazoline, including this compound, exhibit potent anticancer properties. A study highlighted its role as an inhibitor of histone deacetylases (HDACs), specifically HDAC3 and HDAC6, which are implicated in cancer progression. The compound demonstrated low nanomolar IC50 values against these isoforms, indicating strong inhibitory potential .
Table 1: HDAC Inhibition Data for this compound Derivatives
| Compound | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) | Selectivity Ratio (HDAC1/HDAC6) |
|---|---|---|---|
| 25d | 34 | 20 | 2000 |
| 25a | 1030 | 1.94 | 500 |
The mechanism of action involves the induction of apoptosis in cancer cells through the modulation of epigenetic markers, which alters gene expression profiles favorably for inhibiting tumor growth .
2. Antimicrobial and Antimalarial Activity
Quinazoline derivatives have also been investigated for their antimicrobial properties. The compound has shown efficacy against various strains of bacteria and fungi. Notably, it demonstrated significant activity against chloroquine-resistant strains of Plasmodium falciparum, suggesting potential as an antimalarial agent .
Case Study: Antimalarial Activity
A study evaluating the antimalarial effects of quinazoline derivatives found that compounds similar to this compound exhibited dose-dependent inhibition of parasite growth in vitro. The results indicated a promising therapeutic index for further development in treating malaria .
The biological activity of this compound can be attributed to several mechanisms:
- HDAC Inhibition : By inhibiting HDAC enzymes, the compound alters histone acetylation patterns, leading to changes in gene expression that promote apoptosis in cancer cells .
- Antiproliferative Effects : It has been shown to reduce cell proliferation in various cancer cell lines through cell cycle arrest mechanisms.
- Antimicrobial Action : The compound's ability to disrupt microbial cell membranes contributes to its antimicrobial efficacy.
Pharmacokinetics and Safety Profile
Pharmacokinetic studies suggest that derivatives of this compound have favorable absorption, distribution, metabolism, and excretion (ADME) profiles. However, detailed toxicological assessments are necessary to fully understand the safety profile before clinical applications can be considered .
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-6,7-dimethoxyquinazoline, and how do reaction conditions influence yield?
The compound is typically synthesized via chlorination of 6,7-dimethoxy-4-quinazolone (II) using phosphorus oxychloride (POCl₃) at elevated temperatures (~160°C). Subsequent substitution with ammonia in tetrahydrofuran (THF) replaces the 4-chloro group with an amino group, yielding the final product. Key parameters include reaction time (44 hours for ammonolysis) and solvent selection (methanol for recrystallization, achieving >95% purity). Alternative chlorinating agents like thionyl chloride (SOCl₂) or POCl₃/PCl₅ mixtures may alter reaction kinetics and byproduct profiles .
Q. Which purification techniques are most effective for isolating this compound, and how is purity validated?
Recrystallization from methanol is the standard method, yielding a melting point of 262–268°C (unpurified) or 302°C (dec.) after purification . Purity validation employs HPLC with UV detection (λ = 254 nm) and mass spectrometry (MS) to confirm molecular weight (239.66 g/mol). Impurities such as 2,4-dichloro-6,7-dimethoxyquinazoline (EP Impurity E) and 6,7-dimethoxyquinazoline-2,4-dione (EP Impurity D) are monitored using pharmacopeial standards .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- 1H/13C NMR : Assign methoxy peaks (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–8.0 ppm) to confirm substitution patterns.
- FT-IR : Key bands include C-Cl (~750 cm⁻¹) and NH₂ (~3350 cm⁻¹).
- HPLC-MS : Retention time and m/z = 240.06 [M+H]+ confirm identity .
Advanced Research Questions
Q. How do competing reaction pathways during chlorination impact the synthesis of this compound?
Chlorination with POCl₃ primarily targets the 4-position of the quinazoline ring, but over-chlorination at the 2-position can occur if stoichiometry is unbalanced. Kinetic studies suggest that excess POCl₃ (>3 equiv.) increases dichlorinated byproducts (e.g., 2,4-dichloro-6,7-dimethoxyquinazoline), requiring precise reagent ratios and temperature control (160–180°C) . Computational modeling (DFT) of electrophilic aromatic substitution can predict regioselectivity .
Q. What strategies resolve discrepancies in reported melting points (262–268°C vs. 302°C)?
The lower range (262–268°C) corresponds to crude product, while the higher value (302°C) reflects purified material after methanol recrystallization. Discrepancies arise from residual solvents or polymorphic forms. Differential Scanning Calorimetry (DSC) and X-ray crystallography are recommended to assess crystallinity and polymorph stability .
Q. How can impurity profiles be controlled during large-scale synthesis, and what analytical methods detect trace contaminants?
Critical impurities include unreacted starting materials (e.g., 6,7-dimethoxy-4-quinazolone) and dihalogenated derivatives. Quality control involves:
Q. What computational approaches predict the pharmacological activity of this compound derivatives?
Molecular docking studies (e.g., with α₁-adrenergic receptors) reveal that the 2-chloro and 6,7-dimethoxy groups enhance binding affinity. Quantitative Structure-Activity Relationship (QSAR) models correlate logP (2.46) and PSA (70.26 Ų) with bioavailability, guiding derivative design for hypertension drugs like prazosin .
Methodological Considerations
- Reaction Optimization : Use Design of Experiments (DoE) to evaluate temperature, solvent polarity, and catalyst effects on yield .
- Data Contradictions : Cross-validate melting points and spectral data across multiple batches and independent labs .
- Regulatory Compliance : Align synthetic protocols with ICH Q11 guidelines for impurity control .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
